N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via a Friedel-Crafts acylation.
Introduction of the thiophene moiety: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the ethanediamide linkage: The final step involves the reaction of the intermediate with ethylenediamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide: shares structural similarities with other pyrazole and thiophene-containing compounds.
Indole derivatives: These compounds also feature heterocyclic rings and exhibit a wide range of biological activities.
Imidazole derivatives: Similar to pyrazoles, imidazoles are five-membered heterocycles with diverse applications.
Uniqueness
The uniqueness of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O2S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
InChI |
InChI=1S/C19H20N4O2S/c1-23-13-16(11-22-23)15-6-4-14(5-7-15)8-9-20-18(24)19(25)21-12-17-3-2-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
RDXRBULDNLIPQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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